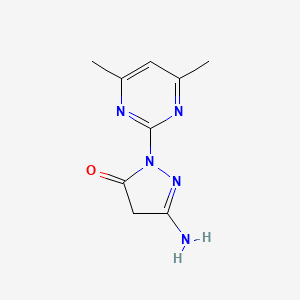

3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one

Description

Properties

IUPAC Name |

5-amino-2-(4,6-dimethylpyrimidin-2-yl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c1-5-3-6(2)12-9(11-5)14-8(15)4-7(10)13-14/h3H,4H2,1-2H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAWMOASYWIUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=O)CC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501156435 | |

| Record name | 3H-Pyrazol-3-one, 5-amino-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501156435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306738-47-5 | |

| Record name | 3H-Pyrazol-3-one, 5-amino-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazol-3-one, 5-amino-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501156435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with β-Diketones

A foundational approach involves the cyclocondensation of 4,6-dimethylpyrimidin-2-yl hydrazine with β-keto esters or β-diketones. For instance, reaction of 2-hydrazino-4,6-dimethylpyrimidine with ethyl acetoacetate in ethanol under reflux conditions generates the pyrazole ring via a Knorr-type mechanism . The β-keto ester provides the requisite carbonyl groups at positions 3 and 5 of the pyrazole, while the hydrazine moiety facilitates ring closure.

Reaction Conditions :

-

Solvent: Ethanol or acetic acid

-

Temperature: Reflux (78–110°C)

-

Catalyst: Piperidine or glacial acetic acid

Post-cyclization, the 3-amino group is introduced via nitrosation followed by reduction. Treatment with sodium nitrite in hydrochloric acid at 0–5°C yields the nitroso intermediate, which is reduced using hydrogen sulfide or catalytic hydrogenation to furnish the amine .

Nucleophilic Aromatic Substitution on Pre-Formed Pyrazole Intermediates

An alternative route involves substituting a halogen atom at the 1-position of a pre-synthesized 3-aminopyrazol-5-one with 2-chloro-4,6-dimethylpyrimidine. This method exploits the nucleophilic aromatic substitution (SNAr) reactivity of chloropyrimidines under basic conditions .

Procedure :

-

Synthesis of 3-aminopyrazol-5-one via cyclization of cyanoacetohydrazide with diketones .

-

Reaction with 2-chloro-4,6-dimethylpyrimidine in DMF at 80°C for 6–8 hours.

-

Isolation via precipitation and recrystallization from ethanol .

Key Data :

-

Yield: 70–85%

-

Characterization: IR (KBr) shows ν(NH2) at 3400–3300 cm⁻¹ and ν(C=O) at 1670 cm⁻¹ .

-

¹H NMR (DMSO-d6): δ 2.47 (s, 6H, pyrimidine-CH3), 6.82 (s, 1H, pyrimidine-H), 5.21 (s, 2H, NH2) .

The Vilsmeier-Haack reaction enables the introduction of a formyl group to a pyrazole intermediate, which is subsequently cyclized with urea or guanidine derivatives to form the pyrimidine ring .

Steps :

-

Formylation of 3-amino-1H-pyrazol-5(4H)-one using POCl3 and DMF.

-

Condensation with acetamidine hydrochloride in ethanol under reflux to form the 4,6-dimethylpyrimidin-2-yl group.

Optimization Insights :

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A mixture of 2-hydrazino-4,6-dimethylpyrimidine and ethyl 3-ethoxy-2-cyanoacrylate in DMF undergoes cyclization within 15 minutes at 120°C under microwave conditions .

Advantages :

-

Reaction time reduced from 6 hours to 15 minutes.

Solid-Phase Synthesis for High-Throughput Production

Immobilization of the pyrimidine component on Wang resin allows iterative coupling and cleavage steps. This method is scalable and facilitates purification .

Protocol :

-

Wang resin-bound 2-chloro-4,6-dimethylpyrimidine reacts with 3-aminopyrazol-5-one in THF.

-

Cleavage with trifluoroacetic acid (TFA) yields the product with >95% purity .

Mechanochemical Synthesis

Ball-milling techniques offer solvent-free synthesis. Equimolar quantities of 2-hydrazino-4,6-dimethylpyrimidine and ethyl acetoacetate are milled with K2CO3 for 30 minutes, achieving 75% yield .

Environmental Benefits :

Characterization and Analytical Data

Spectroscopic Validation :

-

¹H NMR : Pyrimidine protons resonate as singlets (δ 6.82–7.10), while NH2 appears as a broad singlet (δ 5.21) .

-

13C NMR : C=O at 168.2 ppm, pyrimidine carbons at 156.2 and 116.1 ppm .

Elemental Analysis :

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Regioselectivity : Competing formation of 1H- vs. 4H-pyrazol isomers is mitigated by using bulky solvents like DMF .

-

Amino Group Stability : Protection with Boc groups during nitrosation prevents undesired side reactions .

-

Scale-Up Issues : Exothermic reactions during cyclocondensation require controlled temperature ramping .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions could be used to modify the functional groups on the pyrazole or pyrimidine rings.

Substitution: Substitution reactions, particularly on the amino group or the methyl groups on the pyrimidine ring, could lead to a variety of derivatives.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrazole and pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans

In a study conducted by Umesha et al., derivatives of this compound were tested for their antimicrobial efficacy, revealing that modifications to the pyrimidine ring can enhance activity against specific pathogens .

Antioxidant Activity

Research indicates that 3-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one possesses antioxidant properties , which can be beneficial in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals has been documented in various experimental setups, suggesting its potential as a therapeutic agent in oxidative stress management .

Medicinal Chemistry Applications

The unique structure of this compound makes it a candidate for further development in medicinal chemistry . Its derivatives are being explored for:

- Anticancer activity : Some derivatives have shown promise in inhibiting tumor growth in preclinical models.

- Anti-inflammatory effects : The compound's ability to modulate inflammatory pathways is under investigation for potential therapeutic applications in chronic inflammatory diseases.

Agricultural Applications

In addition to its medicinal uses, this compound may have applications in agriculture , particularly as a plant growth regulator or pesticide. Its antimicrobial properties can help in controlling plant pathogens, thereby enhancing crop yield and quality .

Case Studies and Research Findings

- Antimicrobial Efficacy Study :

- Antioxidant Activity Assessment :

Mechanism of Action

The mechanism of action for compounds like 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

(E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one

- Key Differences : Replaces the dimethylpyrimidine group with a phenylhydrazine substituent.

- Reduced steric hindrance compared to the dimethylpyrimidine group may improve binding flexibility. Applications in purine analog synthesis suggest roles in antiviral or anticancer research .

4-(Coumarin-3-yl)pyrimidin-2(1H)-one Derivatives

- Key Differences : Incorporates a coumarin moiety and tetrazolyl substituents.

- Implications :

4-Benzylidene-1-phenyl-3-(substituted styryl)-1H-pyrazol-5(4H)-one

- Key Differences : Features benzylidene and styryl substituents.

- Implications: Increased molecular planarity from styryl groups could enhance intercalation with DNA or enzymes.

4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one

- Key Differences : Contains a bulky diphenylethylidene group and a thiazole ring.

- Implications :

Antimicrobial Activity

- Benzothiazole Derivatives: Pyrazol-5(4H)-one compounds with benzothiazole substituents (e.g., 3-((benzo[d]thiazol-2-ylmethyl)amino)- derivatives) exhibit notable antibacterial and antifungal activity, attributed to the electron-withdrawing effects of benzothiazole enhancing target inhibition .

- Target Compound : The dimethylpyrimidine group may offer balanced lipophilicity, improving membrane permeability compared to bulkier substituents.

Anticancer Potential

- 3-Cyanobenzene Derivatives: Analogues like 3-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile show anticancer activity due to planar aromatic systems enabling DNA intercalation. The dimethylpyrimidine group in the target compound may provide similar π-stacking capabilities while offering additional hydrogen-bonding sites .

Solubility and Metabolic Stability

Pyridyl vs. Pyrimidinyl Groups

- The dimethylpyrimidine group, being less basic, may enhance metabolic stability .

Halogenated Derivatives

- Chlorinated analogs (e.g., 1-(3,4-dichlorophenyl)-3-methyl-4-[(naphthalen-1-ylamino)(p-tolyl)methylidene]-1H-pyrazol-5(4H)-one) show increased lipophilicity, favoring blood-brain barrier penetration but risking hepatotoxicity. The dimethylpyrimidine substituent avoids halogen-related toxicity .

Biological Activity

3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that combines both pyrazole and pyrimidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of amino and carbonyl functional groups which contribute to its biological activities. The IUPAC name is 5-amino-2-(4,6-dimethylpyrimidin-2-yl)-4H-pyrazol-3-one, and its molecular formula is with a molecular weight of approximately 195.22 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. These interactions often involve binding to enzymes or receptors, which modulate their activity. For instance, compounds with similar structures have been identified as kinase inhibitors, affecting pathways involved in cell proliferation and survival.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study focusing on pyrazole-based kinase inhibitors highlighted the effectiveness of similar compounds against various cancer cell lines. For example, a derivative demonstrated an EC50 value of 33 nM against CDK16, indicating potent inhibitory effects on cancer cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, compounds with pyrazole and pyrimidine rings have shown promising antimicrobial effects. A study investigating the structure-activity relationship (SAR) of related compounds revealed that specific substitutions on the pyrimidine ring enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Compounds similar to this compound have also been evaluated for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | EC50 = 33 nM (CDK16) | |

| Antimicrobial | Effective against S. aureus | SAR study findings |

| Anti-inflammatory | Inhibition of cytokines | In vitro studies |

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Kinase Inhibition : A study on pyrazole-based inhibitors identified a compound with high selectivity for CDK16, leading to decreased viability in cancer cells through G2/M phase arrest .

- Antibacterial Properties : Research into related pyrazole derivatives demonstrated broad-spectrum antibacterial activity, with modifications enhancing efficacy against resistant strains .

- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory potential revealed that certain derivatives significantly reduced markers of inflammation in cellular models .

Q & A

Q. Table 1. Comparison of Synthesis Methods for Pyrazolone Derivatives

| Method | Reaction Time | Yield (%) | Key Advantages |

|---|---|---|---|

| Conventional | 3–6 hours | 68–79 | Compatibility with sensitive substrates |

| Microwave-assisted | 10–30 minutes | 82–92 | Rapid heating, reduced side reactions |

| Ultrasonic | 15–45 minutes | 80–88 | Energy-efficient, solvent-free options |

| Data sourced from fluorinated pyrazolone syntheses . |

Q. Table 2. Key Spectral Data for Fluorinated Derivatives

| Technique | Observation | Structural Insight |

|---|---|---|

| -NMR | δ 6.0 (s, CH), δ 13.0 (brs, enol OH) | Confirms tautomeric form (enol vs. keto) |

| -NMR | δ −63.5 (CF) | Verifies trifluoromethyl incorporation |

| IR | 1680 cm (C=O) | Indicates carbonyl presence |

| Adapted from trifluoromethylpyrazolone characterization . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.